molecular formula C19H19NO2 B3964556 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione

Cat. No. B3964556
M. Wt: 293.4 g/mol
InChI Key: WOHLSIHVAQRYCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is a chemical compound that belongs to the class of N-substituted pyrrolidinones. It is commonly referred to as NMB or N-methyl benzyl pyrrolidone. This compound has gained significant attention in the scientific community due to its diverse range of applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione is not fully understood. However, studies have shown that it interacts with various receptors in the brain, including dopamine, serotonin, and glutamate receptors. This interaction leads to the modulation of neurotransmitter release, which ultimately results in the observed pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In drug development, it has been shown to exhibit antipsychotic, antidepressant, and anticonvulsant effects. As a solvent, it has been shown to have excellent solubility properties, making it useful in various chemical reactions. As a surfactant, it has been shown to enhance the stability and bioavailability of nanoparticles.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in lab experiments include its broad range of applications, excellent solubility properties, and its ability to enhance the stability and bioavailability of nanoparticles. However, its limitations include its high cost and potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of 3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione in scientific research. One potential direction is the development of new drugs based on its unique properties. Another direction is the use of NMB as a solvent in the synthesis of new materials. Additionally, the use of NMB as a surfactant in the formulation of nanoparticles could lead to the development of new drug delivery systems. Overall, the potential applications of this compound in scientific research are vast and exciting.

Scientific Research Applications

3-(4-methylbenzyl)-1-(4-methylphenyl)-2,5-pyrrolidinedione has found extensive use in scientific research due to its unique properties. It has been used in the development of various drugs, including antipsychotics, antidepressants, and anticonvulsants. It has also been used as a solvent in various chemical reactions and as a surfactant in the formulation of nanoparticles.

properties

IUPAC Name

1-(4-methylphenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-13-3-7-15(8-4-13)11-16-12-18(21)20(19(16)22)17-9-5-14(2)6-10-17/h3-10,16H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHLSIHVAQRYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24792846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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